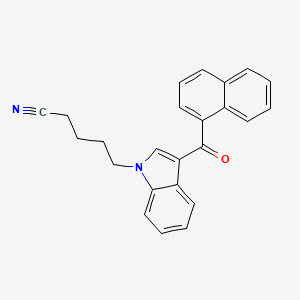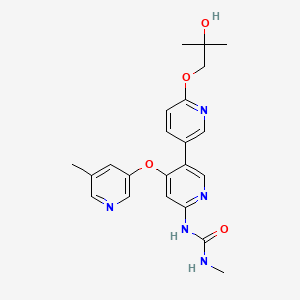
Aminooxy-PEG4-Propargyl
Overview
Description
Aminooxy-PEG4-Propargyl is a polyethylene glycol (PEG) derivative containing both an aminooxy group and a propargyl group.
Mechanism of Action
Target of Action
Aminooxy-PEG4-Propargyl is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to degrade a specific target protein .
Mode of Action
This compound is a click chemistry reagent . It contains an Alkyne group that can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing Azide groups . This reaction forms a stable triazole linkage, allowing the PROTAC to bind to its target protein .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . PROTACs exploit this system to selectively degrade target proteins . The degradation of these proteins can then influence various downstream cellular processes.
Result of Action
The primary result of the action of this compound is the degradation of target proteins . By degrading these proteins, it can influence various cellular processes and potentially lead to therapeutic effects.
Action Environment
The action of this compound can be influenced by various environmental factors For instance, the efficiency of the CuAAC reaction can be affected by the concentration of copper ions in the environment Additionally, the stability of the compound may be influenced by factors such as temperature and pH.
Biochemical Analysis
Biochemical Properties
Aminooxy-PEG4-Propargyl is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are bifunctional molecules designed to target proteins for degradation . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound, as a PEG-based PROTAC linker, can interact with these biomolecules to form a stable complex .
Cellular Effects
The cellular effects of this compound are primarily related to its role in the formation of PROTACs . By facilitating the degradation of target proteins, it can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules through copper-catalyzed azide-alkyne Click Chemistry . This reaction results in the formation of a stable triazole linkage . In the context of PROTACs, this enables the selective degradation of target proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are largely dependent on the stability of the PROTACs it helps to form
Preparation Methods
Synthetic Routes and Reaction Conditions
Aminooxy-PEG4-Propargyl is synthesized through a series of chemical reactions involving the functionalization of PEG with aminooxy and propargyl groups. The synthesis typically involves the following steps:
PEG Functionalization: PEG is first functionalized with a propargyl group using propargyl bromide in the presence of a base such as potassium carbonate.
Aminooxy Group Introduction: The propargyl-functionalized PEG is then reacted with an aminooxy compound, such as aminooxyacetic acid, under mild conditions to introduce the aminooxy group
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Functionalization: Large quantities of PEG are functionalized with propargyl groups in reactors.
Purification: The functionalized PEG is purified using techniques such as column chromatography.
Aminooxy Group Addition: The purified propargyl-PEG is then reacted with aminooxy compounds in large-scale reactors.
Final Purification: The final product is purified and characterized to ensure high purity and consistency
Chemical Reactions Analysis
Types of Reactions
Aminooxy-PEG4-Propargyl undergoes several types of chemical reactions:
Oxidation and Reduction: The aminooxy group can participate in redox reactions, forming hydroxylamine or oxime linkages.
Substitution: The propargyl group can undergo substitution reactions with azide-bearing compounds via CuAAC
Common Reagents and Conditions
Copper Catalysts: Copper sulfate and sodium ascorbate are commonly used in CuAAC reactions.
Bases: Potassium carbonate is used in the initial functionalization of PEG with propargyl groups.
Solvents: Reactions are typically carried out in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF)
Major Products
Oxime Linkages: Formed from the reaction of the aminooxy group with aldehydes or ketones.
Triazole Linkages: Formed from the reaction of the propargyl group with azides via CuAAC
Scientific Research Applications
Aminooxy-PEG4-Propargyl has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other biomolecules.
Medicine: Utilized in the development of drug delivery systems and therapeutic agents.
Industry: Applied in the production of advanced materials and nanotechnology
Comparison with Similar Compounds
Similar Compounds
Aminooxy-PEG4-Azide: Contains an azide group instead of a propargyl group, used in similar bioconjugation applications.
Aminooxy-PEG4-Alcohol: Contains an alcohol group, used for different types of chemical modifications.
Aminooxy-PEG4-Amine: Contains an amine group, used in peptide synthesis and other applications
Uniqueness
Aminooxy-PEG4-Propargyl is unique due to its dual functional groups, allowing it to participate in both oxime and CuAAC reactions. This versatility makes it highly valuable in various fields of research and industry .
Properties
IUPAC Name |
O-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5/c1-2-3-13-4-5-14-6-7-15-8-9-16-10-11-17-12/h1H,3-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPKKFCCGOYRRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


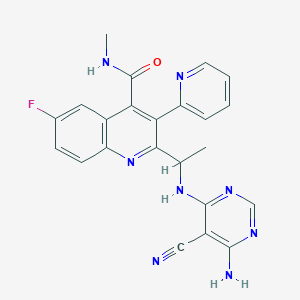

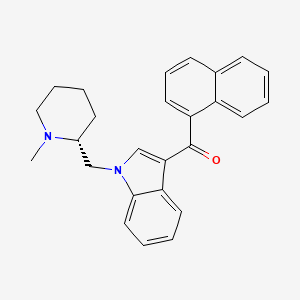
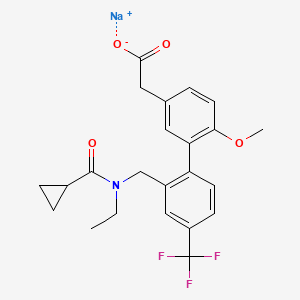
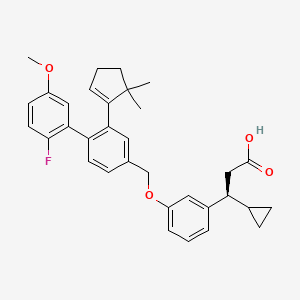
![sodium;2-[5-[2-[[ethyl(phenylmethoxycarbonyl)amino]methyl]-4-(trifluoromethyl)phenyl]pyridin-3-yl]acetate](/img/structure/B605368.png)

